N-(1-Methylpiperidin-4-ylidene)acetohydrazide
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Overview
Description
N-(1-Methylpiperidin-4-ylidene)acetohydrazide is a chemical compound with the molecular formula C8H15N3O It is known for its unique structure, which includes a piperidine ring and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylpiperidin-4-ylidene)acetohydrazide typically involves the reaction of 1-methylpiperidine with acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production often employs advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
N-(1-Methylpiperidin-4-ylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-(1-Methylpiperidin-4-ylidene)acetohydrazide has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(1-Methylpiperidin-4-ylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Methylpiperidin-4-ylidene)acetohydrazide oxides
- Substituted N-(1-Methylpiperidin-4-ylidene)acetohydrazides
Uniqueness
Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable tool in various research and industrial contexts .
Properties
CAS No. |
2799-91-9 |
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Molecular Formula |
C8H15N3O |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
N-[(1-methylpiperidin-4-ylidene)amino]acetamide |
InChI |
InChI=1S/C8H15N3O/c1-7(12)9-10-8-3-5-11(2)6-4-8/h3-6H2,1-2H3,(H,9,12) |
InChI Key |
FIIVJDIEDSXVNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN=C1CCN(CC1)C |
Origin of Product |
United States |
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